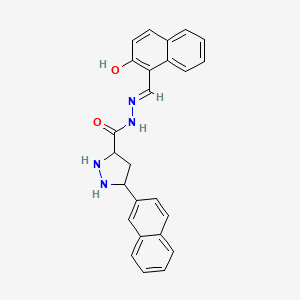

BW373U86 dihydrobromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Potent, non-peptide delta-opioid receptor agonist; High Quality Biochemicals for Research Uses

Aplicaciones Científicas De Investigación

Delta-Opioid Receptor Agonist with Novel Receptor-G Protein-Mediated Actions

BW373U86 has been identified as a potent and highly selective nonpeptidic agonist for delta-opioid receptors. It demonstrates novel actions in coupling with G protein-linked second messenger systems, notably in inhibiting adenylyl cyclase activity and stimulating low-Km GTPase activity. This compound shows unique binding characteristics to delta receptors and has a distinct effect on receptor binding not regulated by GTP, highlighting its novel pharmacological profile (Childers et al., 1993).

Neuroprotective Effects in a Rat Model of Asphyxial Cardiac Arrest

BW373U86 has shown neuroprotective effects following asphyxial cardiac arrest (ACA) when administered after resuscitation. It significantly reduced neuron loss and neurological function deficits, indicating its potential as a therapeutic agent for global cerebral ischemic injury. Its neuroprotective effects involve both delta-opioid receptor-dependent and independent mechanisms, with CREB being a key molecule in mediating these effects (Yang et al., 2014).

Regulation of Brain-Derived Neurotrophic Factor (BDNF) mRNA Expression

Research has shown that the delta-opioid receptor agonist (+)BW373U86 can regulate BDNF mRNA expression in various brain regions of rats. This suggests the potential of delta-opioid receptor agonists in treating depression, as increased BDNF and TrkB levels are crucial for the therapeutic effects of antidepressants. BW373U86 demonstrated the ability to upregulate BDNF mRNA expression acutely, different from classical antidepressants, indicating its potential as a faster-acting antidepressant (Torregrossa et al., 2004).

Cardiomyocyte Protection from Hypoxia-Reoxygenation Injury

BW373U86 has been found to protect cardiomyocytes from hypoxia-reoxygenation injury by upregulating autophagy. It inhibits the PI3K/Akt pathway and regulates the mTOR pathway, demonstrating its potential as a therapeutic agent for ischemia-reperfusion injury in the heart (Liang et al., 2020).

Antinociceptive Properties

BW373U86 has been explored for its antinociceptive properties, demonstrating efficacy in various models of nociception in mice. It showed naloxone-sensitive antinociception in both the tail-flick and tail-pinch assays, indicating its potential in pain management (Wild et al., 1993).

Propiedades

Número CAS |

1174661-92-7 |

|---|---|

Nombre del producto |

BW373U86 dihydrobromide |

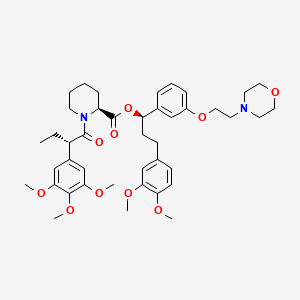

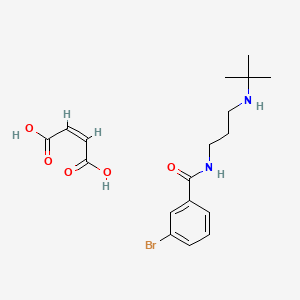

Fórmula molecular |

C27H39Br2N3O2 |

Peso molecular |

597.436 |

Nombre IUPAC |

4-[(S)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide;dihydrobromide |

InChI |

InChI=1S/C27H37N3O2.2BrH/c1-6-16-29-18-21(5)30(19-20(29)4)26(24-10-9-11-25(31)17-24)22-12-14-23(15-13-22)27(32)28(7-2)8-3;;/h6,9-15,17,20-21,26,31H,1,7-8,16,18-19H2,2-5H3;2*1H/t20-,21+,26+;;/m1../s1 |

Clave InChI |

ABMNQBWHHIYHEV-HKTJIKFCSA-N |

SMILES |

CCN(CC)C(=O)C1=CC=C(C=C1)C(C2=CC(=CC=C2)O)N3CC(N(CC3C)CC=C)C.Br.Br |

Sinónimos |

(±)-[1(S),2-alpha,5-beta]-4-[[2,5-Dimethyl-4-(2-propenyl)-1-piperazinyl](3-hydroxyphenyl)methyl]-N,N-diethylbenzamide dihydrobromide |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1R,5S)-6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl-[[4-(2-iodophenyl)phenyl]methyl]-dimethylazanium;iodide](/img/structure/B560427.png)

![2-[4-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]-N-(p-tolyl)acetamide](/img/structure/B560437.png)

![1-ethylsulfinyl-N-[(4-hex-5-ynoxyphenyl)methyl]-N-(5-oxohexyl)formamide](/img/structure/B560438.png)

![[2-(4-Hydroxyphenyl)thiazol-4-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B560441.png)